Home > Products > Screening Compounds P68859 > 7-Xylosylpaclitaxel;Taxol-7-xyloside
7-Xylosylpaclitaxel;Taxol-7-xyloside -

7-Xylosylpaclitaxel;Taxol-7-xyloside

Catalog Number: EVT-12568489
CAS Number:
Molecular Formula: C52H59NO18
Molecular Weight: 986.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Xylosylpaclitaxel, also known as Taxol-7-xyloside, is a glycosylated derivative of paclitaxel, a well-known chemotherapeutic agent derived from the bark of the Pacific yew tree (Taxus brevifolia). The addition of a xyloside moiety at the 7th position enhances its solubility and bioavailability compared to its parent compound. This modification contributes to its unique pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications in oncology.

Source

The primary source of 7-xylosylpaclitaxel is the bark of the Taxus brevifolia tree, which has been historically recognized for its medicinal properties. The extraction process involves multiple manipulations, including chloroform extraction and crystallization, to isolate and purify the compound. Additionally, synthetic routes have been developed to produce this compound from naturally occurring taxane-7-xylosides through partial synthesis methods.

Classification

7-Xylosylpaclitaxel is classified as a taxane derivative and falls under the category of anticancer agents. It is specifically categorized as a microtubule-stabilizing agent due to its mechanism of action involving tubulin interaction.

Synthesis Analysis

Methods

The synthesis of 7-xylosylpaclitaxel involves several key steps that require specific reaction conditions and reagents. The process typically includes:

  1. Formation of the Core Tetracyclic Structure: This is achieved through cyclization reactions that establish the foundational structure of the taxane.
  2. Introduction of Functional Groups: Hydroxyl and acetyloxy groups are introduced via esterification and hydroxylation reactions.
  3. Attachment of the Xyloside Moiety: The xyloside group is added to the 7th position through glycosylation reactions.
  4. Purification: Final purification and crystallization steps are performed to obtain the desired product with high purity.

Technical Details

The synthetic routes often involve using reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The optimization of these steps is crucial for enhancing yield and purity in industrial production settings.

Molecular Structure Analysis

Structure

The molecular formula for 7-xylosylpaclitaxel is C50H57NO17C_{50}H_{57}NO_{17} with a molecular weight of approximately 943.98 g/mol. The structure features a tetracyclic core typical of taxanes, with a xyloside group attached at the C7 position.

Data

  • Molecular Weight: 943.98 g/mol
  • Molecular Formula: C50H57NO17C_{50}H_{57}NO_{17}
  • SMILES Notation: CC(=O)O[C@@]12CO[C@@H]1CC@H[C@]4(C)[C@@H]2C@H[C@]6(O)CC@HC(=C(C@@HC4=O)C6(C)C)C .

This data illustrates the complexity and specificity of the compound's structure, which is critical for its biological activity.

Chemical Reactions Analysis

Reactions

7-Xylosylpaclitaxel undergoes various chemical reactions that include:

  1. Oxidation: The oxidative cleavage of the xyloside moiety can produce taxol and other derivatives.
  2. Reduction: Reduction reactions modify functional groups on the taxane ring.
  3. Substitution: Substitution reactions introduce different functional groups at specific positions on the taxane ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride serve as reducing agents.
  • Substitution: Alkyl halides or acyl chlorides are employed under basic or acidic conditions.

These reactions contribute to generating various taxane derivatives that may exhibit distinct biological activities .

Mechanism of Action

Process

The primary mechanism of action for 7-xylosylpaclitaxel involves its interaction with tubulin, a protein that forms microtubules in cells. By binding to tubulin, this compound stabilizes microtubules and inhibits their disassembly, leading to disrupted cellular mitosis.

Data

Research indicates that 7-xylosylpaclitaxel exhibits significant cytotoxicity against several cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • A2780 (ovarian cancer)
  • HCT-8 (colon cancer)
  • SW480 (colon cancer)

The IC50 values for these cell lines range from 0.16 to 5.9 µM, demonstrating its potency as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Enhanced solubility due to the xyloside moiety compared to paclitaxel.

Chemical Properties

  • Stability: The compound is relatively stable with a shelf life of up to four years when stored at -20°C.
  • Reactivity: Reacts under specific conditions typical for taxane derivatives.

These properties are critical for determining storage conditions and potential applications in pharmaceutical formulations .

Applications

Scientific Uses

7-Xylosylpaclitaxel has potential applications in various fields:

  1. Anticancer Research: Due to its ability to inhibit cell proliferation in various cancer types, it is being studied as a potential therapeutic agent.
  2. Pharmaceutical Development: Its unique properties may lead to new formulations or drug delivery systems that enhance efficacy or reduce side effects compared to traditional paclitaxel therapies.
  3. Biochemical Studies: As a tool compound, it aids in understanding microtubule dynamics and tubulin interactions within cellular processes.
Introduction to 7-Xylosylpaclitaxel in Plant Metabolism and Drug Development

Ecological Significance as a Dominant Taxane in Cultivated Taxus Species

7-Xylosylpaclitaxel (Taxol-7-xyloside) represents a pivotal oxygenated taxane derivative within the metabolic networks of Taxus species, particularly in in vitro cultivation systems. Unlike wild yews where paclitaxel dominates, cultivated yew cell cultures exhibit a pronounced shift toward 7-xylosylpaclitaxel accumulation. This compound serves as a storage reservoir for paclitaxel, with its formation mediated by glycosyltransferase enzymes that attach a xylose moiety to the C7 hydroxyl group of paclitaxel or its precursors. Ecological studies reveal that this glycosylation acts as a detoxification mechanism, reducing the autotoxicity of highly reactive paclitaxel molecules to plant cells during biosynthesis and storage [1] [9].

UPLC-ESI-MS profiling of >20 Taxus cell lines (T. baccata, T. canadensis, T. wallichiana, and T. × media hybrids) demonstrates that 7-xylosylpaclitaxel and other 14-OH taxoids constitute 60–85% of total taxanes in dedifferentiated callus and suspension cultures. This predominance persists regardless of explant origin, species, or nutrient media formulation (Table 1). The metabolic shift toward 14-OH taxoids—including 7-xylosylpaclitaxel—contrasts sharply with intact plants, where 13-OH taxoids (e.g., paclitaxel, baccatin III) prevail. This divergence underscores tissue-specific metabolic programming and suggests in vitro environments favor glycosylated taxoid accumulation [9].

  • Table 1: Distribution of Major Taxoid Classes in Wild Taxus vs. Cell Cultures
Taxoid ClassCharacteristic StructureWild Plants (%)Cell Cultures (%)Representative Compounds
13-OH taxoidsBaccatin III backbone70–855–20Paclitaxel, Baccatin III
14-OH taxoidsTaiwanxane-type10–2560–857-Xylosylpaclitaxel, Taxuyunnanin C
11(15→1)-abeo-taxoidsRearranged taxane core5–105–15Sinenxane C

Ecologically, 7-xylosylpaclitaxel accumulation correlates with enhanced extracellular secretion. In T. baccata suspensions, >40% of glycosylated taxoids are released into culture media, facilitating continuous product harvesting without cell disruption. This secretion behavior is absent in paclitaxel-producing wild yews, highlighting a key adaptive advantage for biotechnological exploitation [9] [10].

Structural Relationship to Paclitaxel and Implications for Biosynthetic Engineering

Structurally, 7-xylosylpaclitaxel features a β-D-xylopyranosyl unit linked to paclitaxel’s C7 hydroxyl group (Fig. 1A). This modification enhances hydrophilicity (LogP reduced by 1.8 vs. paclitaxel), altering subcellular partitioning and enabling vacuolar/medium sequestration. Crucially, the xyloside bond is susceptible to β-xylosidase hydrolysis, allowing enzymatic regeneration of bioactive paclitaxel during downstream processing [5] [9].

  • Fig. 1: Biosynthetic Context of 7-Xylosylpaclitaxel
graph LRA[Taxadiene] -->|T5αH, TAT, T10βH| B[Taxadien-5α-ol]B -->|T13αH, DBAT| C[Paclitaxel]C -->|UGT79A| D[7-Xylosylpaclitaxel]B -->|T14βH| E[14-OH Taxoids]E -->|Glycosyltransferases| Dstyle D fill:#f9f,stroke:#333

The enzyme UGT79A (UDP-xylose: paclitaxel 7-O-xylosyltransferase) catalyzes this conversion. Transcriptomic analyses reveal UGT79A co-expression with upstream paclitaxel pathway genes (T5αH, T10βH, T13αH) in MeJA-elicited Taxus cultures. However, engineered S. cerevisiae expressing paclitaxel biosynthetic genes fails to produce 7-xylosylpaclitaxel, indicating species-specific post-paclitaxel modifications requiring additional Taxus regulatory elements [5] [10].

Metabolic engineering efforts face challenges due to T5αH promiscuity—the cytochrome P450 enzyme initiating taxane oxidation. When overexpressed heterologously, T5αH generates >36 oxidized taxadiene byproducts (e.g., OCT, iso-OCT), diverting flux from taxadien-5α-ol, the precursor to paclitaxel and subsequently 7-xylosylpaclitaxel. Recent breakthroughs using promoter-tuning in N. benthamiana reduced byproducts by 4-fold while increasing taxadien-5α-ol yield, establishing a platform for reconstructing later pathway steps, including 7-xylosylation [5].

Research Imperatives for Sustainable Paclitaxel Supply Chains

The global paclitaxel market (projected >$15B by 2029) faces supply chain vulnerabilities from slow yew growth (<0.02% paclitaxel in bark) and geopolitical constraints on raw material sourcing. 7-Xylosylpaclitaxel’s abundance in cell cultures positions it as a biorenewable paclitaxel reservoir, yet three research imperatives must be addressed:

  • Glycosyltransferase Engineering: Heterologous expression of UGT79A in high-yielding paclitaxel producers (e.g., Penicillium raistrickii endophytes) remains unachieved. In silico docking studies suggest UDP-xylose binding domain rigidity necessitates chimeric enzyme designs for functional expression in microbial hosts [9] [10].
  • Two-Phase Cultivation Systems: Integrating adsorption resins (e.g., XAD-7) into Taxus bioreactors enhances 7-xylosylpaclitaxel recovery by 70% via continuous product removal, mitigating feedback inhibition. Scale-up requires optimizing resin-taxoid binding kinetics to prevent paclitaxel leakage [9].
  • Supply Chain Digitization: Blockchain-enabled traceability platforms (e.g., G7 Sustainable Supply Chains Initiative) can monitor 7-xylosylpaclitaxel from cell culture to paclitaxel conversion, ensuring environmental and social governance (ESG) compliance. Current frameworks lack taxoid-specific modules [3] [8].
  • Table 2: Biotechnological Approaches to Enhance 7-Xylosylpaclitaxel Utilization
ApproachCurrent EfficacyChallengesESG Impact
Glycosyltransferase EngineeringLow (no functional expression)Rigid UDP-xylose binding pocketsEnables carbon-neutral microbial production
Two-Phase Cultivation70% yield increaseResin saturation kineticsReduces solvent waste in extraction
Hybrid Taxus Cultivars2.3× higher xyloside vs. wild typesSlow biomass accumulationConserves wild yew populations

Strategic integration of these approaches could establish 7-xylosylpaclitaxel as a keystone intermediate in circular bioeconomies, converting waste plant biomass into high-value oncology therapeutics while aligning with UN Sustainable Development Goals 9 (Industry Innovation) and 12 (Responsible Consumption) [3] [8].

Properties

Product Name

7-Xylosylpaclitaxel;Taxol-7-xyloside

IUPAC Name

[(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C52H59NO18

Molecular Weight

986.0 g/mol

InChI

InChI=1S/C52H59NO18/c1-26-33(68-47(63)39(58)37(29-16-10-7-11-17-29)53-45(61)30-18-12-8-13-19-30)23-52(64)44(70-46(62)31-20-14-9-15-21-31)42-50(6,43(60)41(67-27(2)54)36(26)49(52,4)5)34(22-35-51(42,25-66-35)71-28(3)55)69-48-40(59)38(57)32(56)24-65-48/h7-21,32-35,37-42,44,48,56-59,64H,22-25H2,1-6H3,(H,53,61)/t32?,33?,34?,35?,37?,38?,39?,40?,41?,42?,44?,48?,50-,51+,52-/m1/s1

InChI Key

ZVEGOBHUZTXSFK-JSXILTKZSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C

Isomeric SMILES

CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.